molecular formula C8H9NO2<br>HOC6H4NHCOCH3<br>C8H9NO2 B1664979 Acetaminophen CAS No. 103-90-2

Acetaminophen

Cat. No. B1664979
CAS RN: 103-90-2
M. Wt: 151.16 g/mol
InChI Key: RZVAJINKPMORJF-UHFFFAOYSA-N
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Description

Acetaminophen, also known as paracetamol, is a non-opioid analgesic and antipyretic agent used to treat fever and mild to moderate pain . It is an active ingredient in hundreds of over-the-counter (OTC) and prescription medicines .


Synthesis Analysis

Acetaminophen can be synthesized from p-aminophenol . The synthesis involves first solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing . To acylate the amine, it is necessary first to neutralize the amine hydrochloride, which is accomplished with a sodium acetate buffer, immediately followed by the addition of the acylating agent .


Molecular Structure Analysis

The molecular formula of Acetaminophen is C8H9NO2 . It is a white odorless crystalline powder; large monoclinic prisms from water .


Physical And Chemical Properties Analysis

Acetaminophen is a white odorless crystalline powder; large monoclinic prisms from water . It has a melting point of 169–170.5 °C . It is soluble in water, ethanol, acetone, chloroform, glycerol, methanol, propylene glycol, and solutions of alkali hydroxides; insoluble in diethyl ether .

Scientific Research Applications

1. Environmental Impact and Remediation

  • Acetaminophen in the Environment: Acetaminophen, being widely used, is often detected in bodies of water, classifying it as a high priority trace pollutant. Research has investigated the efficiency of electro-Fenton and photoelectro-Fenton processes in treating acetaminophen-contaminated wastewater, showing promising results for environmental remediation (de Luna, Veciana, Su, & Lu, 2012).

2. Acetaminophen in Developmental Studies

  • Prenatal Exposure and Behavioral Problems: Studies have shown that prenatal exposure to acetaminophen is associated with an increased risk of developmental disorders such as ADHD and hyperkinetic disorders in children (Liew, Ritz, Rebordosa, Lee, & Olsen, 2014).
  • Intrauterine Exposure and Developmental Outcomes: Further research supports concerns regarding intrauterine exposure to acetaminophen, suggesting associations with asthma, neurodevelopmental disorders, and reproductive health issues in childhood (Liew & Ernst, 2021).

3. Biochemical Impact Studies

4. Pharmacokinetic Modeling

  • Modeling Metabolism in Children: Acetaminophen metabolism and pharmacokinetics in children have been modeled to understand its kinetics and developmental changes in drug processing, providing insights for safer pediatric dosing (Jiang, Zhao, Barrett, Lesko, & Schmidt, 2013).

5. Alternative Applications and Effects

  • Beyond Pain and Fever Relief: Studies indicate potential off-label applications of acetaminophen, such as influencing blood glucose levels, muscle function, and serving as a cardioprotective and neuroprotective agent, due to its antioxidant properties (Blough & Wu, 2011).
  • Impact on Hormonal Sulfation: Acetaminophen use has been linked to the modification of sulfation of sex hormones, raising concerns about its impact on hormonal homeostasis (Cohen et al., 2018).

6. Degradation Studies

  • Degradation in Soil: The degradation and transformation of acetaminophen in soil have been studied, revealing the formation of several intermediates and its rapid conversion to bound residues, which might pose unknown risks (Li, Ye, & Gan, 2014).

7. Bioelectrochemical Analysis

  • Electrochemical Sensing: Research has focused on the electrochemical properties of acetaminophen for the development of practical sensors, such as screen-printed carbon electrodes, for its rapid and sensitive detection in biological samples (Karikalan, Karthik, Chen, Velmurugan, & Karuppiah, 2016).

Safety And Hazards

Acetaminophen is safe at therapeutic doses, but overdose can cause severe liver injury . It can cause serious liver damage if more than directed is used . Taking too much acetaminophen can damage the liver, sometimes leading to a liver transplant or death .

Future Directions

There is little evidence to support the efficacy of acetaminophen treatment in patients with chronic pain conditions . For a more effective treatment of acetaminophen poisoning in the future, it will be crucial to advance the technology of measuring acetaminophen, its metabolites, and NAC in the serum .

properties

IUPAC Name

N-(4-hydroxyphenyl)acetamide
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InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)
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InChI Key

RZVAJINKPMORJF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
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Molecular Formula

C8H9NO2, Array
Record name 4-HYDROXYACETANILIDE
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DSSTOX Substance ID

DTXSID2020006
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Molecular Weight

151.16 g/mol
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Physical Description

4-hydroxyacetanilide is an odorless white crystalline solid. Bitter taste. pH (saturated aqueous solution) about 6. (NTP, 1992), Colorless solid; [ICSC] Odorless white solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR CRYSTALLINE POWDER.
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Boiling Point

>500, >500 °C
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Solubility

>22.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 72 °F (NTP, 1992), very slightly soluble in cold water but greater solubility in hot water, In water, 14,000 mg/L at 25 °C, Very slightly soluble in cold water, soluble in boiling water, Freely soluble in alcohol; soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate; slightly soluble in ether; practically insoluble in petroleum ether, pentane, benzene, 14 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate)
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Density

1.293 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.293 g/cu cm at 21 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.2
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Vapor Pressure

0.000007 [mmHg], 6.29X10-5 mm Hg at 25 °C
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Mechanism of Action

According to its FDA labeling, acetaminophen's exact mechanism of action has not been fully established - despite this, it is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways. It is thought to exert central actions which ultimately lead to the alleviation of pain symptoms. One theory is that acetaminophen increases the pain threshold by inhibiting two isoforms of cyclooxygenase, COX-1 and COX-2, which are involved in prostaglandin (PG) synthesis. Prostaglandins are responsible for eliciting pain sensations. Acetaminophen does not inhibit cyclooxygenase in peripheral tissues and, therefore, has no peripheral anti-inflammatory effects. Though acetylsalicylic acid (aspirin) is an irreversible inhibitor of COX and directly blocks the active site of this enzyme, studies have shown that acetaminophen (paracetamol) blocks COX indirectly. Studies also suggest that acetaminophen selectively blocks a variant type of the COX enzyme that is unique from the known variants COX-1 and COX-2. This enzyme has been referred to as _COX-3_. The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat. The exact mechanism of action of this drug is not fully understood at this time, but future research may contribute to deeper knowledge., Acetaminophen produces analgesia and antipyresis by a mechanism similar to that of salicylates. Unlike salicylates, however, acetaminophen does not have uricosuric activity. There is some evidence that acetaminophen has weak anti-inflammatory activity in some nonrheumatoid conditions (e.g., in patients who have had oral surgery). ... Acetaminophen lowers body temperature in patients with fever but rarely lowers normal body temperature. The drug acts on the hypothalamus to produce antipyresis; heat dissipation is increased as a result of vasodilation and increased peripheral blood flow., The effects of acetaminophen on cyclooxygenase activity have not been fully determined. Acetaminophen is a weak, reversible, isoform-nonspecific cyclooxygenase inhibitor at dosages of 1 g daily. The inhibitory effect of acetaminophen on cyclooxygenase-1 is limited, and the drug does not inhibit platelet function. Therapeutic doses of acetaminophen appear to have little effect on cardiovascular and respiratory systems; however, toxic doses may cause circulatory failure and rapid, shallow breathing., Acetaminophen (N-acetyl-p-aminophenol (APAP)) is the most common antipyretic/analgesic medicine worldwide. If APAP is overdosed, its metabolite, N-acetyl-p-benzo-quinoneimine (NAPQI), causes liver damage. However, epidemiological evidence has associated previous use of therapeutic APAP doses with the risk of chronic obstructive pulmonary disease (COPD) and asthma. The transient receptor potential ankyrin-1 (TRPA1) channel is expressed by peptidergic primary sensory neurons. Because NAPQI, like other TRPA1 activators, is an electrophilic molecule, /the researchers/ hypothesized that APAP, via NAPQI, stimulates TRPA1, thus causing airway neurogenic inflammation. NAPQI selectively excites human recombinant and native (neuroblastoma cells) TRPA1. TRPA1 activation by NAPQI releases proinflammatory neuropeptides (substance P and calcitonin gene-related peptide) from sensory nerve terminals in rodent airways, thereby causing neurogenic edema and neutrophilia. Single or repeated administration of therapeutic (15-60 mg/kg) APAP doses to mice produces detectable levels of NAPQI in the lung, and increases neutrophil numbers, myeloperoxidase activity, and cytokine and chemokine levels in the airways or skin. Inflammatory responses evoked by NAPQI and APAP are abated by TRPA1 antagonism or are absent in TRPA1-deficient mice. This novel pathway, distinguished from the tissue-damaging effect of NAPQI, may contribute to the risk of COPD and asthma associated with therapeutic APAP use., Acetaminophen is at present one of the most commonly used analgesics and antipyretics. Recent evidence has suggested that oxidative stress is involved in the mechanism of acetaminophen intoxication. Paraoxonase-1 (PON1) plays an important role as an endogenous free-radical scavenging molecule. The aim of this study was to evaluate the influence of serum PON1 activity and oxidative stress in patients with acetaminophen intoxication. A total of 20 patients with acetaminophen intoxication and 25 healthy controls were enrolled. Serum total antioxidant capacity (TAC), lipid hydroperoxide (LOOH) levels, and paraoxonase and arylesterase activities were measured spectrophotometrically. The serum TAC levels and the paraoxonase and arylesterase activities were significantly lower in patients with acetaminophen intoxication compared with controls (all, p < 0.001), while the serum LOOH levels were significantly higher (p < 0.001). Results suggest that decreased PON1 activity seems to be associated with increased oxidative stress in patients with acetaminophen intoxication. Measuring serum PON1 activity may be useful in assessing the development of toxicity risk in acetaminophen toxicity. It would be useful to recommend vitamins with antioxidant effects such as vitamins C and E along with medical treatments., For more Mechanism of Action (Complete) data for ACETAMINOPHEN (9 total), please visit the HSDB record page.
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Product Name

Acetaminophen

Color/Form

Large monoclinic prisms from water

CAS RN

103-90-2
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Record name PARACETAMOL
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

336 to 342 °F (NTP, 1992), 168-172, 168 °C, MP: 169-170.5 °C, 170 °C, 169-170 °C
Record name 4-HYDROXYACETANILIDE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetaminophen
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URL https://www.drugbank.ca/drugs/DB00316
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Record name ACETAMINOPHEN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001
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Record name Acetaminophen
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URL http://www.hmdb.ca/metabolites/HMDB0001859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARACETAMOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetaminophen
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Acetaminophen
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Acetaminophen
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Acetaminophen
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Acetaminophen
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Acetaminophen

Citations

For This Compound
554,000
Citations
B Ameer, DJ Greenblatt - Annals of internal Medicine, 1977 - acpjournals.org
… In 1953 Frommel observed that acetaminophen elevated the pain threshold of rabbits given … of acetaminophen. In guinea pigs with fever induced by a vaccine, acetaminophen's …
Number of citations: 205 www.acpjournals.org
LP James, PR Mayeux, JA Hinson - Drug metabolism and disposition, 2003 - ASPET
… These findings indicated that acetaminophen was metabolically activated by cytochrome … as acetaminophen adducts occur in the necrotic cells following toxic doses of acetaminophen. …
Number of citations: 319 dmd.aspetjournals.org
T Towheed, L Maxwell, M Judd… - Cochrane database …, 2006 - cochranelibrary.com
Background Osteoarthritis (OA) is the most common form of arthritis. Published guidelines and expert opinion are divided over the relative role of acetaminophen (also called …
Number of citations: 948 www.cochranelibrary.com
BH Rumack, H Matthew - Pediatrics, 1975 - publications.aap.org
Acetaminophen (paracetamol in British literature) is a metabolite of phenacetin which has become increasingly popular as a substitute for salicylates. The popularity of acetaminophen …
Number of citations: 772 publications.aap.org
A Aminoshariae, A Khan - Journal of endodontics, 2015 - Elsevier
Introduction The purpose of this review was to discuss new issues related to safety, labeling, dosing, and a better understanding of the analgesic effect of acetaminophen. Methods The …
Number of citations: 131 www.sciencedirect.com
MJ Hodgman, AR Garrard - Critical care clinics, 2012 - criticalcare.theclinics.com
Acetaminophen (APAP) is a safe and effective analgesic and antipyretic. 1 It is widely available as a single-component medication and also as a component of a plethora of combination …
Number of citations: 399 www.criticalcare.theclinics.com
JS Jahr, VK Lee - Anesthesiology Clinics, 2010 - anesthesiology.theclinics.com
Acetaminophen was first used clinically in 1887 but only much later—during the mid-1950s—was it widely marketed in the United States. 1 It has since gone on to become one of the …
Number of citations: 164 www.anesthesiology.theclinics.com
MC Savides, FW Oehme - Journal of Applied Toxicology, 1983 - Wiley Online Library
… Acetaminophen has been available in the US without a prescription since 1955. Acetaminophen and … Acetaminophen penetrates the brain to a greater extent than ~alicylates.~ This is …
BH Rumack - Hepatology, 2004 - Wiley Online Library
Examination of the pharmacokinetics of acetaminophen can decrease misconceptions involved in clinical evaluation. Enzyme patterns and acetaminophen levels must be related to …
Number of citations: 215 aasldpubs.onlinelibrary.wiley.com
AM Larson - Clinics in liver disease, 2007 - Elsevier
Acetaminophen is a commonly used antipyretic and analgesic agent. It is safe when taken at therapeutic doses; however, overdose can lead to serious and even fatal hepatotoxicity. …
Number of citations: 563 www.sciencedirect.com

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